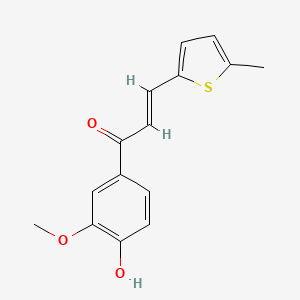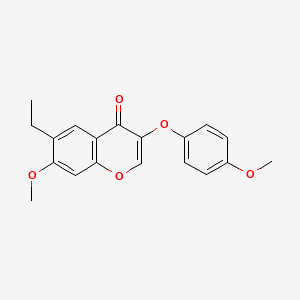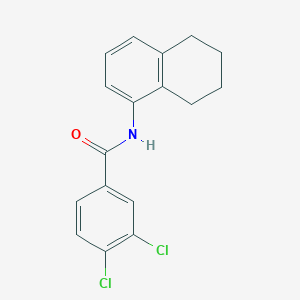
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one, also known as Curcumin, is a natural compound found in the rhizome of the Curcuma longa plant. It has been used for centuries in traditional medicine to treat various diseases and conditions. In recent years, Curcumin has gained attention in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation, oxidative stress, and cancer development. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one also modulates various signaling pathways involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has also been shown to improve insulin sensitivity, reduce cholesterol levels, and improve cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. However, 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has limited solubility in water, which can make it difficult to use in certain experiments. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
For the study of 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one include the development of more effective formulations, the study of 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one in combination with other drugs, and the study of its effects on various signaling pathways.
Synthesemethoden
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one can be synthesized through various methods, including extraction from the Curcuma longa plant, chemical synthesis, and microbial fermentation. The extraction method involves the use of solvents to extract the compound from the plant. Chemical synthesis involves the reaction of various chemicals to produce 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one. Microbial fermentation involves the use of microorganisms to produce the compound. Each method has its advantages and disadvantages, and the choice of the synthesis method depends on the intended use of the compound.
Wissenschaftliche Forschungsanwendungen
1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. 1-(4-hydroxy-3-methoxyphenyl)-3-(5-methyl-2-thienyl)-2-propen-1-one has been studied for its potential use in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, arthritis, diabetes, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-10-3-5-12(19-10)6-8-13(16)11-4-7-14(17)15(9-11)18-2/h3-9,17H,1-2H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGJAIFBSPJXCE-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-hydroxy-3-methoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[1-(anilinocarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5799549.png)


![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-2-(difluoromethoxy)benzamide](/img/structure/B5799563.png)
![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![5-phenyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5799589.png)
![ethyl (3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5799590.png)
![3-[(3,5-dimethoxybenzoyl)hydrazono]-N-(2,3-dimethylphenyl)butanamide](/img/structure/B5799603.png)
